(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H12N2O3S2 and its molecular weight is 356.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been studied for their biological properties, particularly in the field of antimicrobial and anti-proliferative activities. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising results as antimicrobial and antiproliferative agents, with significant inhibitory effects on cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Synthesis Methods
The synthesis of related compounds, including N-benzothiazol-2-yl-amides, has been explored using various techniques such as copper-catalyzed intramolecular cyclization processes. These methodologies provide a foundation for the synthesis of similar compounds for research and application purposes (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
KCNQ2 Opener Activity
Compounds structurally related to this compound have been identified as potent KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability (Wu, Sun, He, Chen, Starrett, Dextraze, Daris, Boissard, Pieschl, Gribkoff, Natale, Knox, Harden, Thompson, Fitzpatrick, Weaver, Wu, Gao, & Dworetzky, 2004).
Anticancer Evaluation
Furthermore, thiazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing higher activities than reference drugs in tests against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Electrochromic Applications
Electrochromic properties of polymers containing thiazolothiazole units, closely related to the compound , have been investigated for potential applications in electrochromic devices (Akpinar, Udum, & Toppare, 2015).
Synthesis and Characterization
The synthesis and characterization of various derivatives, including those similar to this compound, have been extensively studied. These studies provide valuable insights into the properties and potential applications of such compounds (Panchal & Patel, 2011).
Crystal Structure Analysis
Crystal structure analysis of similar compounds has been performed to understand their molecular configurations and interactions, which is crucial for determining their applicability in various fields (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16(6-4-12-2-1-7-23-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWZBRWTCYYKOM-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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